REACTION_CXSMILES
|
Br[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N+:11]([O-:13])=[O:12])[N:4]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[N:16]=2)[N:3]=1.[CH:22]1(B(O)O)[CH2:24][CH2:23]1.C(=O)([O-])[O-].[K+].[K+].N#N>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1.O>[CH:22]1([C:2]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][C:9]=3[N+:11]([O-:13])=[O:12])[N:4]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[N:16]=3)[N:3]=2)[CH2:24][CH2:23]1 |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under N2 at 90° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirring
|
Type
|
CUSTOM
|
Details
|
The solution was degassed
|
Type
|
CUSTOM
|
Details
|
by sparging with N2 for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
WASH
|
Details
|
the filter cake was rinsed with toluene (100 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was partitioned
|
Type
|
EXTRACTION
|
Details
|
after extraction of the organic phase with H2O (2×50 mL) the organic layer
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was triturated with isopropyl alcohol (50 mL)
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |